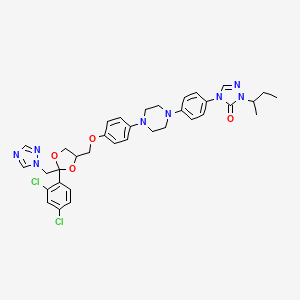

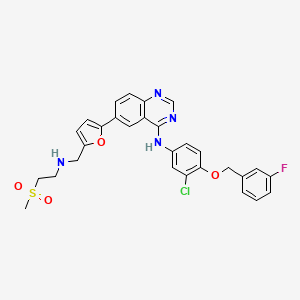

![molecular formula 13C6C2H1515NO6 B602566 N-乙酰-D-[ul-13C6;15N]葡萄糖胺 CAS No. 478529-41-8](/img/structure/B602566.png)

N-乙酰-D-[ul-13C6;15N]葡萄糖胺

描述

N-Acetyl-D-[ul-13C6;15N]glucosamine is a specialized compound used in biomedical research . It contains isotopes carbon-13 and nitrogen-15 and is widely utilized in drug metabolism studies, bioavailability assessments, and investigating metabolic pathways . It is an important component of proteoglycans, glycoproteins, glycosaminoglycans (GAGs), and other building units found in connective tissue .

Synthesis Analysis

N-acetyl-D-glucosamine (GlcNAc) can be produced from crude chitin powders (CP) through an efficient affinity adsorption–enzymatic reaction integrated approach . Another study presents a model describing the complete enzyme-catalyzed synthesis of N-acetylneuraminic acid (Neu5Ac) from GlcNAc, which includes the combined reaction steps of epimerization from GlcNAc to N-acetyl-D-mannosamine (ManNAc) and the aldol condensation of ManNAc with sodium pyruvate yielding Neu5Ac .

Molecular Structure Analysis

The molecular formula of N-Acetyl-D-[ul-13C6;15N]glucosamine is C8H15NO6 . It has a molecular weight of 228.16 g/mol . The structure includes isotopes carbon-13 and nitrogen-15 . The InChIKey of the compound is OVRNDRQMDRJTHS-QQMDGYJUSA-N .

Chemical Reactions Analysis

N-acetyl-D-glucosamine is involved in various chemical reactions. For instance, it is used in the production of N-acetylneuraminic acid (Neu5Ac) through a series of enzymatic reactions involving epimerization and aldol condensation . It also plays a role in the enzymatic production of GlcNAc from crude chitin powders .

Physical And Chemical Properties Analysis

N-Acetyl-D-[ul-13C6;15N]glucosamine has a molecular weight of 228.16 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . Its exact mass is 228.10710110 g/mol , and its monoisotopic mass is also 228.10710110 g/mol . The topological polar surface area of the compound is 119 Ų .

科学研究应用

蛋白质修饰和激酶调控中的作用

N-乙酰-D-[ul-13C6;15N]葡萄糖胺作为O-连接N-乙酰葡萄糖胺(O-GlcNAc)的衍生物,参与蛋白质的后转录修饰。这种修饰发生在许多核蛋白、细胞质蛋白和线粒体蛋白上,影响它们的功能和调控。值得注意的是,O-GlcNAcylation发生在蛋白质的磷酸化位点附近,表明这两种修饰之间存在复杂的相互作用。这在激酶的背景下尤为重要,激酶是磷酸化的关键酶,O-GlcNAc修饰可以影响激酶活性,从而影响细胞信号通路。O-GlcNAcylation和磷酸化之间错综复杂的关系暗示了在理解和操纵细胞过程和疾病机制方面的潜在研究应用(Schwein & Woo, 2020)。

生物医学应用:组织工程、药物传递和癌症治疗

N-乙酰-D-[ul-13C6;15N]葡萄糖胺作为壳聚糖的一部分——壳聚糖是从壳聚糖中提取的一种天然生物聚合物,展示了显著的生物医学潜力。壳聚糖的独特性质,如生物相容性、生物降解性和无毒性,使其成为各种应用的优秀候选者,包括组织工程、药物传递系统和癌症治疗。其功能团允许进行化学修饰,增强其物理性质和与生物系统的相互作用。研究突出了壳聚糖形成生物活性支架用于组织修复,作为靶向药物传递的载体,并通过选择性渗透和与癌细胞膜的相互作用展示抗癌活性。这些应用突显了N-乙酰-D-[ul-13C6;15N]葡萄糖胺在推动医学研究和治疗方面的多样性和潜力(Victor et al., 2020)。

生物医学和工业用途中的抗菌和抗病毒性能

N-乙酰-D-[ul-13C6;15N]葡萄糖胺通过其在壳聚糖中的作用,展示了在生物医学和工业应用中的重要意义。壳聚糖具有广谱抗菌活性,对于开发治疗感染和增强食品保鲜具有价值。此外,其抗病毒能力,特别是对多种病毒的有效性,包括对SARS-CoV-2的潜在有效性,表明其在病毒学研究和公共卫生中的潜力。这些性能,结合壳聚糖的生物相容性和无毒性,为探索N-乙酰-D-[ul-13C6;15N]葡萄糖胺在开发预防和治疗微生物和病毒感染策略方面打开了途径(Sharma et al., 2021)。

未来方向

There are several problems in producing GlcNAc by the direct acid hydrolysis of chitin, including high cost, low yield (below 65%), and acidic waste created by the use of HCl . Therefore, future research could focus on finding more efficient and environmentally friendly methods for producing GlcNAc. Furthermore, recent studies have identified new roles for GlcNAc in cell signaling , suggesting that further investigation into these roles could lead to new therapeutic applications for this compound.

属性

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i2+1,4+1,5+1,6+1,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-QQMDGYJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15NH][13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-[ul-13C6;15N]glucosamine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。